N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, hydrazino, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazino intermediate: This step involves the reaction of 2-methylphenylhydrazine with a trifluoromethyl-containing reagent under controlled conditions.
Coupling with benzamide: The hydrazino intermediate is then coupled with a benzamide derivative in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers with specific functionalities.
Biological Studies: The compound can be used as a probe or marker in various biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl and hydrazino groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N,N-dimethylacetamide
- 1,1,1-Trifluoro-N’-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]methanesulfonimidamide
- Methanamine, 1,1,1-trifluoro-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]
Uniqueness
Compared to similar compounds, N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both trifluoromethyl and hydrazino groups, along with the benzamide core, makes it particularly versatile in various chemical and biological contexts.
Properties
Molecular Formula |
C18H17F6N3O |
---|---|
Molecular Weight |
405.3g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[2-(2-methylphenyl)hydrazinyl]propan-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C18H17F6N3O/c1-11-7-3-5-9-13(11)15(28)25-16(17(19,20)21,18(22,23)24)27-26-14-10-6-4-8-12(14)2/h3-10,26-27H,1-2H3,(H,25,28) |
InChI Key |
RSACXKZXHSFNQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NNC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NNC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.